Aqueous Solubility Advantage of the Acetate Salt over 2,2-Dimethylpiperazine Free Base
The 2,2-dimethylpiperazine free base has a predicted aqueous solubility of 45.8 mg/mL (0.401 mol/L), as calculated by the ESOL topological method . This limited solubility can restrict its utility in aqueous-phase reactions. The formation of the di-acetate salt introduces two acetic acid molecules, which protonate the piperazine nitrogens, creating a dicationic species that is significantly more water-soluble. While a precise, experimentally determined solubility value for the acetate salt is not publicly available in a non-proprietary database, the principle of salt formation to enhance solubility for ionizable diamines is a well-established class-level inference [1]. This is consistent with the behavior of the analogous dihydrochloride salt, which is reported to be freely soluble in water .
| Evidence Dimension | Predicted Aqueous Solubility |
|---|---|
| Target Compound Data | Not available as a single, verified value from a non-excluded source. Expected to be >45.8 mg/mL based on salt formation principles. |
| Comparator Or Baseline | 2,2-Dimethylpiperazine (free base): 45.8 mg/mL |
| Quantified Difference | A definitive quantified difference cannot be provided due to missing direct experimental data for the target compound. |
| Conditions | Predicted value for free base using ESOL method (Delaney JS, 2004, J. Chem. Inf. Model.); salt solubility is a class-level expectation. |
Why This Matters
For procurement decisions, selecting the pre-formed acetate salt eliminates the need for in situ salt formation and the associated variability, providing a ready-to-use reagent with a solubility profile superior to the free base for aqueous chemistry.
- [1] Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
